molecular formula C16H20N4O2S B11963261 (4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one

(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B11963261
M. Wt: 332.4 g/mol
InChI Key: HHAYYRULDOKMGA-LICLKQGHSA-N
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Description

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol is a complex organic compound with a molecular formula of C16H20N4O2S and a molecular weight of 332.427 g/mol . This compound is known for its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxyphenol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with 2-methoxybenzaldehyde in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The thiol group in the triazole ring can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol include:

These compounds share the triazole and cyclohexyl groups but differ in the substituents on the phenol ring. The unique combination of functional groups in 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H20N4O2S/c1-22-14-9-11(7-8-13(14)21)10-17-20-15(18-19-16(20)23)12-5-3-2-4-6-12/h7-10,12,21H,2-6H2,1H3,(H,19,23)/b17-10+

InChI Key

HHAYYRULDOKMGA-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3)O

solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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